molecular formula C13H15ClN6O2 B2592717 (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 2034499-24-4

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2592717
CAS No.: 2034499-24-4
M. Wt: 322.75
InChI Key: DDRSXGCMONWBNN-UHFFFAOYSA-N
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Description

(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C13H15ClN6O2 and its molecular weight is 322.75. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Potential

Synthesis and Antimicrobial Activity : The compound's structural relatives have been synthesized and evaluated for their antimicrobial properties. For instance, pyrazole derivatives with modifications on the pyridine and pyrimidine cores have shown significant activity against various bacterial and fungal strains. These synthesized compounds, exhibiting a range of antimicrobial activities, underline the compound's potential as a template for developing new antibacterial agents (Patel, Agravat, & Shaikh, 2011); (Katariya, Vennapu, & Shah, 2021).

Molecular Docking Studies : Studies involving molecular docking have been instrumental in uncovering the compound's mechanism of action against cancer cell lines. These studies help identify how the compound and its derivatives interact with biological targets, providing insights into their potential efficacy as anticancer agents (Katariya, Vennapu, & Shah, 2021).

Biochemical Pathway Insights

Mechanism of Action Exploration : Research into related compounds has provided valuable information on the biochemical pathways and mechanisms of action. For example, the study of oxazolidinone derivatives has revealed insights into their activity against gram-positive pathogens, suggesting potential pathways through which the compound of interest might exert its effects (Tucker et al., 1998).

Pharmacokinetics and Metabolism : Understanding the pharmacokinetics and metabolism of structurally similar compounds has been crucial in predicting the behavior of the compound within biological systems. Such studies provide a foundation for further research into the compound's applications in disease treatment and management (Sharma et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, also known as 5-chloro-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine, is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound interacts with its target, GPR119, and acts as an agonist . This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects the biochemical pathways related to glucose metabolism and insulin secretion . By acting on GPR119, it influences the secretion of insulin and GLP-1, which are crucial for maintaining glucose homeostasis . The downstream effects include improved glucose control and potential therapeutic benefits in the treatment of type 2 diabetes .

Pharmacokinetics

The compound was efficacious in both acute and chronic in vivo rodent models of diabetes , suggesting favorable ADME properties that allow for effective bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include stimulated insulin release from pancreatic β-cells and increased secretion of GLP-1 from enteroendocrine cells . These effects contribute to improved glucose control, which is beneficial in the management of type 2 diabetes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been shown to interact with G-protein-coupled receptor 119 (GPR119), a receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of the incretin GLP-1 .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cell type and cellular processes involved . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in certain cancer cell lines, such as BT-474, by inhibiting tubulin polymerization .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the colchicine binding site of tubulin, leading to inhibition of tubulin polymerization .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O2/c1-19-8-11(17-18-19)12(21)20-4-2-3-10(7-20)22-13-15-5-9(14)6-16-13/h5-6,8,10H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRSXGCMONWBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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